(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
A convenient method for the synthesis of thieno [3,2-c]pyridinones was developed . A number of thiophene derivatives was prepared, and the possibility of using thiophene desamino derivatives for the design of potentially biologically active molecules was demonstrated .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
2-aminothiophenes were used as starting reagents in a study . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes were converted into compounds .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Thiophene Derivatives and Their Applications
Thiophene derivatives are noteworthy in scientific research due to their broad spectrum of biological activities and applications in various fields. They have been identified to possess antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Among these derivatives, some are recognized as active pharmaceutical ingredients in commercially available drugs such as Cefoxitin, Cephalothin, Cephaloridine, and Raltitrexed. The electronic properties of thiophenes have also been exploited in organic materials, showcasing their value as intermediates in organic synthesis. Furthermore, their applications extend to agrochemicals, flavors, and dyes, demonstrating the versatility of thiophene derivatives in both medicinal chemistry and material science (Xuan, 2020).
Thiophene Analogues in Carcinogenicity Studies
The synthesis and evaluation of thiophene analogues, specifically as alternatives to known carcinogens like benzidine and 4-aminobiphenyl, underscore the scientific interest in thiophene's potential for safer compounds. These studies aim to understand the carcinogenic risk associated with structural analogues of hazardous compounds. The in vitro assessments, including the Salmonella reverse-mutation assay and the cell-transformation assay, indicate a nuanced approach towards evaluating the carcinogenic potential of thiophene derivatives, highlighting the importance of structural analysis in developing safer chemical entities (Ashby et al., 1978).
Mechanism of Action
Target of Action
Diethyl N-[5-methylamino-2-thenoyl]-L-glutamate, also known as Raltitrexed, is a specific, folate-based inhibitor of thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Raltitrexed’s activity is enhanced by rapid cellular entry and polyglutamation, with the polyglutamated derivatives having approximately 100-fold greater inhibitory potency than the parent compound . It inhibits thymidylate synthase, thereby preventing the formation of dTMP and leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of thymidylate synthase by Raltitrexed disrupts the dTMP synthesis pathway , leading to a decrease in dTMP levels . This disruption affects DNA synthesis and repair, causing DNA damage and ultimately leading to cell death .
Pharmacokinetics
Raltitrexed is rapidly and extensively metabolized to its more potent polyglutamate derivatives . The disposition of Raltitrexed in patients is best described by a 3-compartment model with a terminal half-life (t1/2 γ) of 260 hours . It is over 90% bound to plasma protein over the concentration range of 20 to 100 µmol/L . Most of the excreted drug (approximately 20% of the administered dose) is recovered unchanged in the urine within the first 24 hours post-administration . The average clearance of Raltitrexed is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .
Result of Action
The inhibition of thymidylate synthase by Raltitrexed leads to a decrease in dTMP levels, disrupting DNA synthesis and repair . This causes DNA damage and ultimately leads to cell death . In a murine model, Raltitrexed was found to increase the rates of resorbed embryos and growth retardation in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of Raltitrexed can be influenced by various environmental factors. Additionally, patients with compromised renal function are more likely to experience severe antiproliferative toxicity with Raltitrexed . Therefore, a careful evaluation of renal function, particularly in the elderly, is warranted .
Future Directions
Properties
IUPAC Name |
diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUDYHGOODXYDK-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.